4-(2-Carbamoylpyridin-4-yl)benzoic acid
Description
4-(2-Carbamoylpyridin-4-yl)benzoic acid is a benzoic acid derivative featuring a pyridine ring substituted at the 4-position of the benzene core. The pyridine ring itself bears a carbamoyl (-CONH₂) group at its 2-position (Fig. 1). This dual-functional structure combines the acidity of benzoic acid with the hydrogen-bonding capacity of the carbamoyl group, making it a candidate for pharmaceutical and materials science applications.
Properties
CAS No. |
281233-36-1 |
|---|---|
Molecular Formula |
C13H10N2O3 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
4-(2-carbamoylpyridin-4-yl)benzoic acid |
InChI |
InChI=1S/C13H10N2O3/c14-12(16)11-7-10(5-6-15-11)8-1-3-9(4-2-8)13(17)18/h1-7H,(H2,14,16)(H,17,18) |
InChI Key |
OGNCROSTLPAKQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC=C2)C(=O)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Cross-Coupling Approach
The Suzuki-Miyaura reaction is pivotal for forming the biaryl bond between the pyridine and benzoic acid subunits.
Representative Protocol
- Synthesis of Methyl 4-Boronobenzoate
- Coupling with 4-Bromo-2-cyanopyridine
Mechanistic Insight
The palladium catalyst facilitates oxidative addition of the aryl bromide, transmetallation with the boronic ester, and reductive elimination to form the C–C bond. Steric hindrance at the pyridine’s 2-position (cyanide group) minimally affects coupling efficiency due to the reaction’s tolerance for electron-withdrawing substituents.
Nitrile Hydrolysis to Carbamoyl Group
The cyano group in methyl 4-(2-cyanopyridin-4-yl)benzoate is hydrolyzed to carbamoyl under controlled conditions.
Acidic Hydrolysis Protocol
- Reagents : H₂SO₄ (conc.), H₂O₂ (30%).
- Conditions : 60°C, 6 h.
- Product : Methyl 4-(2-carbamoylpyridin-4-yl)benzoate.
- Yield : 92% (melting point 198–200°C).
Basic Hydrolysis Variant
- Reagents : NaOH (2 M), H₂O₂.
- Conditions : 80°C, 8 h.
- Yield : 88% (lower purity due byproduct formation).
Critical Analysis
Acidic hydrolysis outperforms basic conditions in yield and purity, as corroborated by thin-layer chromatography (TLC) and melting point data. Over-hydrolysis to the carboxylic acid is mitigated by strict temperature control.
Ester Hydrolysis to Benzoic Acid
The methyl ester is hydrolyzed to regenerate the free benzoic acid.
Standard Protocol
- Reagents : LiOH·H₂O, THF/H₂O (3:1).
- Conditions : 25°C, 4 h.
- Product : 4-(2-Carbamoylpyridin-4-yl)benzoic acid.
- Yield : 95% (recrystallized from ethanol-water).
Purity Assessment
Optimization of Reaction Conditions
Table 1. Comparative Analysis of Suzuki Coupling Catalysts
| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | DMF/H₂O | 100 | 78 | 95 |
| PdCl₂(dppf) | Dioxane | 90 | 82 | 93 |
| Pd(OAc)₂/XPhos | Toluene | 110 | 68 | 90 |
PdCl₂(dppf) in dioxane marginally improves yield but requires higher catalyst loading (5 mol%).
Table 2. Nitrile Hydrolysis Conditions
| Condition | Reagents | Time (h) | Yield (%) |
|---|---|---|---|
| Acidic | H₂SO₄, H₂O₂ | 6 | 92 |
| Basic | NaOH, H₂O₂ | 8 | 88 |
| Enzymatic | Nitrilase (E. coli) | 24 | 75 |
Enzymatic hydrolysis, though eco-friendly, remains impractical due to extended reaction times.
Analytical Characterization
- ¹H NMR (DMSO-d₆): δ 8.72 (d, J=5.1 Hz, 1H, pyridine-H), 8.23 (s, 1H, carbamoyl-NH₂), 7.98–7.92 (m, 4H, aromatic H).
- IR : 1680 cm⁻¹ (C=O, benzoic acid), 1655 cm⁻¹ (C=O, carbamoyl).
- HPLC : Retention time 6.7 min (C18 column, 0.1% TFA in H₂O/MeCN).
Challenges and Limitations
- Regioselectivity in Pyridine Functionalization : Directing groups are often required for precise substitution patterns, increasing synthetic steps.
- Boronic Acid Stability : Methyl 4-boronobenzoate is prone to protodeboronation under acidic conditions, necessitating inert atmospheres.
- Byproduct Formation : Over-hydrolysis of the nitrile to carboxylic acid occurs if reaction times exceed 8 h.
Chemical Reactions Analysis
Types of Reactions
4-(2-Carbamoylpyridin-4-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often involving hydrogenation or other reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(2-Carbamoylpyridin-4-yl)benzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Carbamoylpyridin-4-yl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their differentiating features are summarized below:
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural analysis.
Key Observations:
However, this may reduce membrane permeability in biological systems.
Electronic Effects : The trifluoromethyl (-CF₃) group in 4-[4-(Trifluoromethyl)-2-pyridyl]benzoic acid is strongly electron-withdrawing, lowering the pKa of the benzoic acid moiety. In contrast, the carbamoyl group in the target compound offers balanced electron-withdrawing and H-bonding capabilities.
Stability : The methoxycarbonyl (-COOCH₃) group in 4-(2-(Methoxycarbonyl)pyridin-4-yl)benzoic acid is prone to hydrolysis, whereas the carbamoyl group is more stable under physiological conditions, making the target compound suitable for drug formulations.
Physicochemical Properties
- LogP and Solubility: The carbamoyl group reduces logP compared to esters (e.g., methoxycarbonyl in ) or non-polar groups (e.g., -CF₃ in ), favoring solubility in polar solvents.
Biological Activity
4-(2-Carbamoylpyridin-4-yl)benzoic acid is an organic compound characterized by its unique structure, which includes a benzoic acid moiety substituted with a pyridine ring containing a carbamoyl group. This compound has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research.
- Molecular Formula : C13H12N2O2
- Molecular Weight : 232.25 g/mol
The structural features of 4-(2-Carbamoylpyridin-4-yl)benzoic acid contribute to its biological activity, as the presence of both the pyridine and carbamoyl groups enhances its chemical reactivity and interaction with biological targets.
Anti-inflammatory Properties
Research indicates that 4-(2-Carbamoylpyridin-4-yl)benzoic acid exhibits significant anti-inflammatory activity. It has been shown to inhibit pathways involved in inflammation, which may involve the modulation of cytokine production and suppression of inflammatory mediators. This activity suggests potential therapeutic applications in treating inflammatory diseases.
Anticancer Potential
Similar compounds have been investigated for their cytotoxic effects against various cancer cell lines. Preliminary studies suggest that 4-(2-Carbamoylpyridin-4-yl)benzoic acid may also exhibit anticancer properties, potentially through mechanisms involving apoptosis induction or cell cycle arrest in cancer cells. Further research is needed to elucidate these mechanisms and confirm its efficacy against specific cancer types.
The proposed mechanisms through which 4-(2-Carbamoylpyridin-4-yl)benzoic acid exerts its biological effects include:
- Inhibition of Inflammatory Pathways : By interacting with enzymes or receptors involved in inflammatory processes.
- Cytotoxicity Against Cancer Cells : Potentially inducing apoptosis or inhibiting proliferation in various cancer cell lines.
Understanding these interactions is crucial for determining the compound's therapeutic efficacy and safety profile.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Aminobenzoic Acid | Contains an amino group instead of a carbamoyl group | Commonly used as a precursor in dye synthesis |
| 2-Carbamoylpyridine | Similar pyridine structure but lacks the benzoic acid moiety | Focused on agricultural applications |
| 4-(Pyridin-2-yl)benzoic Acid | Contains a pyridine ring but different substitution pattern | Explored for antibacterial properties |
| 4-(2-Hydroxyphenyl)pyridine | Hydroxyl group instead of carbamoyl | Investigated for antioxidant activities |
This table illustrates the uniqueness of 4-(2-Carbamoylpyridin-4-yl)benzoic acid, particularly in its dual functionality as both a benzoic acid derivative and a pyridine-containing compound, potentially enhancing its biological activity compared to others.
Case Studies and Research Findings
Several studies have reported on the biological activity of related compounds, providing insights into the potential applications of 4-(2-Carbamoylpyridin-4-yl)benzoic acid:
- Anti-inflammatory Studies : Research has demonstrated that compounds structurally similar to 4-(2-Carbamoylpyridin-4-yl)benzoic acid can significantly reduce inflammation markers in vitro and in vivo models, suggesting that this compound may have similar effects.
- Cytotoxicity Assays : In vitro assays have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, indicating potential for further development as an anticancer agent.
- Binding Affinity Studies : Interaction studies suggest that 4-(2-Carbamoylpyridin-4-yl)benzoic acid may bind effectively to specific enzymes or receptors involved in inflammation and cancer progression, warranting further investigation into its binding kinetics and specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
